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molecular formula C11H13N3O3 B1296509 N-(3-nitrophenyl)pyrrolidine-1-carboxamide CAS No. 35799-28-1

N-(3-nitrophenyl)pyrrolidine-1-carboxamide

Cat. No. B1296509
M. Wt: 235.24 g/mol
InChI Key: IWWQPBHGXPDITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962609B2

Procedure details

Pyrrolidine (1.5 mL, 18.3 mmol) was added to a stirred solution of 3-nitrophenyl isocyanate (1.5 g, 9.14 mmol) in anhydrous THF (60 mL) and the mixture stirred at reflux for 1 hour. The solvent was evaporated in vacuo. The crude product was then purified by column chromatography (Flashmaster, 40-63 mesh silica gel, 50% isohexane-EtOAc) to provide the title compound as an off white solid (1.85 g, 86%); LC-MS, Rt=2.80 min (MeOH-FA), m/z 236 (MH+).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:6]([C:9]1[CH:10]=[C:11]([N:15]=[C:16]=[O:17])[CH:12]=[CH:13][CH:14]=1)([O-:8])=[O:7]>C1COCC1>[N+:6]([C:9]1[CH:10]=[C:11]([NH:15][C:16]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:17])[CH:12]=[CH:13][CH:14]=1)([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N=C=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by column chromatography (Flashmaster, 40-63 mesh silica gel, 50% isohexane-EtOAc)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC(=O)N1CCCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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